molecular formula C20H19N3O5 B11050659 1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11050659
M. Wt: 381.4 g/mol
InChI Key: TZWJAOQXEXULFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound featuring a diverse array of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazolo[3,4-b]pyridin-6-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Attachment of the Furan-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the pyrazolo[3,4-b]pyridin-6-one core.

    Introduction of the Benzodioxin Moiety: This can be accomplished through a Friedel-Crafts alkylation or acylation reaction, where the benzodioxin ring is introduced under the influence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced at different sites, such as the pyrazolo ring or the benzodioxin moiety, using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the furan and benzodioxin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazolo ring could lead to dihydropyrazolo derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its unique structural features.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its interaction with specific molecular targets. It might bind to enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Similar structure but lacks the methoxy group.

    1-(Furan-2-ylmethyl)-4-(8-methoxy-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Similar structure but with a different substitution pattern on the benzodioxin ring.

Uniqueness

The presence of the methoxy group and the specific arrangement of the benzodioxin and furan rings make 1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H19N3O5/c1-25-16-7-12(8-17-19(16)28-6-5-27-17)14-9-18(24)22-20-15(14)10-21-23(20)11-13-3-2-4-26-13/h2-4,7-8,10,14H,5-6,9,11H2,1H3,(H,22,24)

InChI Key

TZWJAOQXEXULFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C3CC(=O)NC4=C3C=NN4CC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.